

N1,N10-Diacetyl Triethylenetetramine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N1, N10-Diacetyl triethylenetetramine-d4*

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An In-depth Technical Guide on the Core Functions, Methodologies, and Research Applications of N1,N10-Diacetyl Triethylenetetramine

Introduction

N1,N10-Diacetyl triethylenetetramine (DAT) is a significant metabolite of triethylenetetramine (TETA), a copper-chelating agent with therapeutic applications in Wilson's disease and investigational use in oncology and diabetic complications. For researchers and drug development professionals, understanding the biochemical profile of DAT is crucial for elucidating the overall pharmacology and metabolic fate of its parent compound, TETA. This technical guide provides a comprehensive overview of the function of DAT in research, with a focus on its metabolic pathway, comparative biochemical properties, and analytical methodologies.

Core Functions and Research Applications

The primary role of N1,N10-Diacetyl triethylenetetramine in a research setting is as a key analytical biomarker and reference standard for studies involving the administration of Triethylenetetramine (TETA). Its formation represents a significant metabolic route for TETA, and its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic modeling.

Metabolism and Formation

Triethylenetetramine undergoes a two-step enzymatic acetylation to form DAT. The initial acetylation yields N1-acetyltriethylenetetramine (MAT), which is subsequently acetylated to DAT.^[1] While initially thought to be metabolized by N-acetyltransferase 2 (NAT2), evidence suggests that spermidine/spermine N1-acetyltransferase (SSAT) is the primary enzyme responsible for this biotransformation.^[1] This metabolic pathway is a critical consideration in preclinical and clinical studies of TETA.

Altered Biochemical Properties

A defining characteristic of DAT is its significantly reduced affinity for copper (II) ions compared to its parent compound, TETA. The acetylation of the terminal amine groups in TETA to form DAT markedly diminishes its metal-chelating capabilities. This alteration is a key aspect of its biochemical profile and has significant implications for the biological activity of TETA metabolites. The reduced copper chelation suggests that DAT is a metabolic inactivation product in terms of copper homeostasis.

Quantitative Data

The following tables summarize the key physicochemical and comparative biochemical properties of N1,N10-Diacetyl triethylenetetramine and its related compounds.

Property	Value
CAS Number	141998-22-3
Molecular Formula	C ₁₀ H ₂₂ N ₄ O ₂
Molecular Weight	230.31 g/mol
IUPAC Name	N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide

Table 1: Physicochemical Properties of N1,N10-Diacetyl triethylenetetramine.

Compound	Relative Copper (II) Chelation Affinity
Triethylenetetramine (TETA)	High
N1-Acetyl TETA (MAT)	Significantly Lower than TETA
N1,N10-Diacetyl TETA (DAT)	Markedly Reduced / Negligible

Table 2: Comparative Copper (II) Chelation Affinity.

Experimental Protocols

The accurate quantification of N1,N10-Diacetyl triethylenetetramine in biological samples is paramount for pharmacokinetic and metabolism studies of TETA. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this application.

Protocol: Quantification of N1,N10-Diacetyl Triethylenetetramine in Human Plasma and Urine by LC-MS

This protocol is adapted from a validated method for the simultaneous measurement of TETA and its metabolites.

1. Sample Preparation:

- To 200 μ L of plasma or urine, add an internal standard (e.g., N1-acetylspermine or isotopically labeled DAT-d8).
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

2. Liquid Chromatography Conditions:

- Column: A cyano-terminated column is suitable for separation.
- Mobile Phase: An isocratic mobile phase consisting of approximately 15% acetonitrile and 85% water containing 0.1% heptafluorobutyric acid can be used.
- Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
- Injection Volume: 10-20 μ L.

3. Mass Spectrometry Conditions:

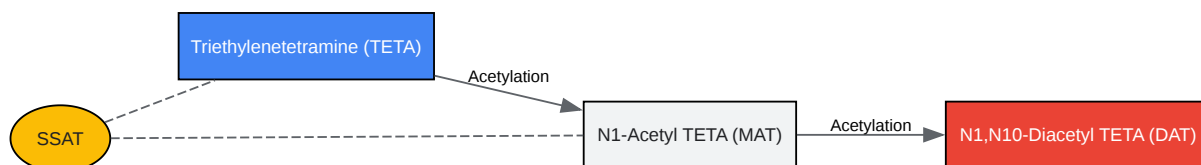
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitored m/z Values:
 - TETA: $[M+H]^+$ at m/z 147
 - MAT: $[M+H]^+$ at m/z 189
 - DAT: $[M+H]^+$ at m/z 231
 - Internal Standard (N1-acetylspermine): $[M+H]^+$ at m/z 245

4. Calibration and Quantification:

- Prepare a series of calibration standards of DAT in the appropriate matrix (plasma or urine).
- Process the calibration standards alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of DAT in the unknown samples from the calibration curve.

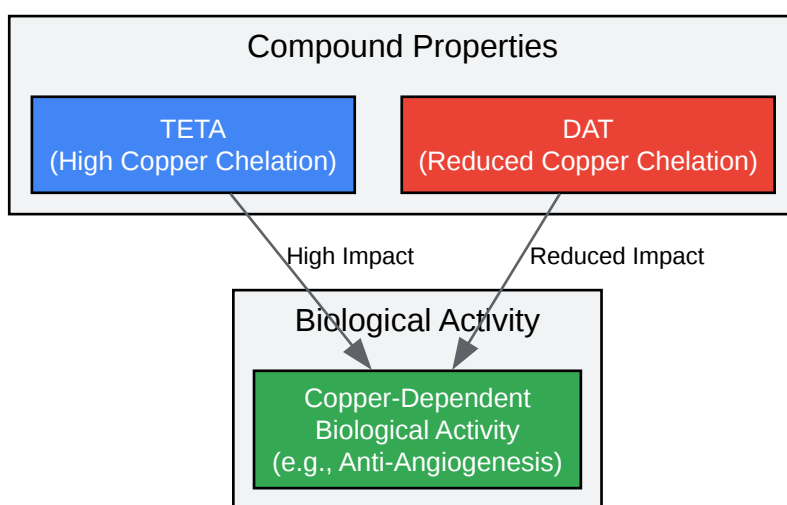
Visualizations

Signaling Pathways and Logical Relationships



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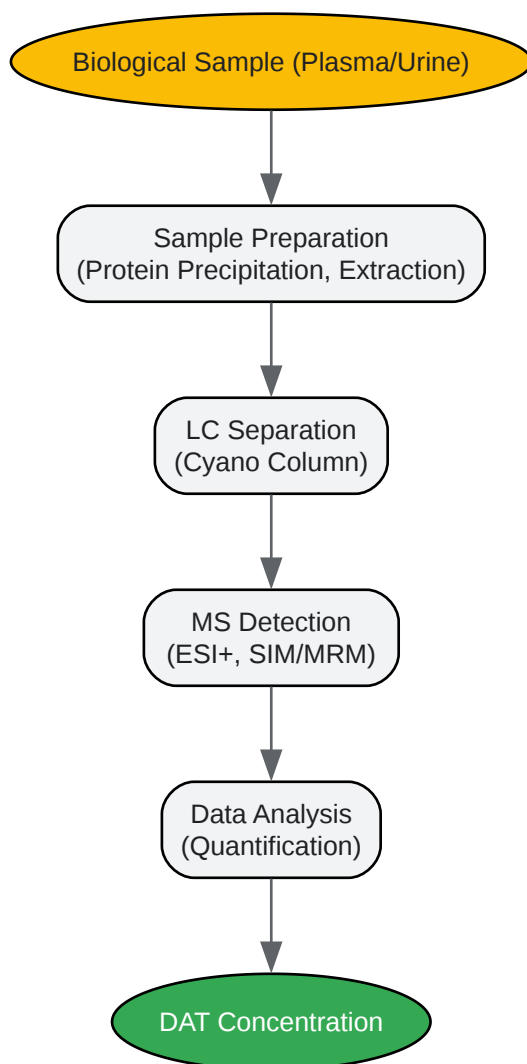
Metabolic pathway of Triethylenetetramine to its acetylated metabolites.



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Logical relationship between acetylation, copper chelation, and biological activity.

Experimental Workflow



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References

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